Cas no 2229431-84-7 (3-(2,6-difluoro-4-methoxyphenyl)methylazetidine)
3-(2,6-difluoro-4-methoxyphenyl)methylazetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine
- 2229431-84-7
- EN300-2000030
- 3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine
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- Inchi: 1S/C11H13F2NO/c1-15-8-3-10(12)9(11(13)4-8)2-7-5-14-6-7/h3-4,7,14H,2,5-6H2,1H3
- InChI Key: KMEPBFFUZZCZAJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1CC1CNC1)F)OC
Computed Properties
- Exact Mass: 213.09652036g/mol
- Monoisotopic Mass: 213.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 21.3Ų
3-(2,6-difluoro-4-methoxyphenyl)methylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000030-1g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-2000030-5g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 5g |
$3065.0 | 2023-09-16 | ||
| Enamine | EN300-2000030-10g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 10g |
$4545.0 | 2023-09-16 | ||
| Enamine | EN300-2000030-0.05g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-2000030-0.1g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-2000030-0.25g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-2000030-0.5g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-2000030-1.0g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-2000030-2.5g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-2000030-5.0g |
3-[(2,6-difluoro-4-methoxyphenyl)methyl]azetidine |
2229431-84-7 | 5g |
$3894.0 | 2023-06-02 |
3-(2,6-difluoro-4-methoxyphenyl)methylazetidine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine
Introduction to 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine (CAS No. 2229431-84-7)
3-(2,6-difluoro-4-methoxyphenyl)methylazetidine, identified by the Chemical Abstracts Service Number (CAS No.) 2229431-84-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their structural versatility and potential biological activity. The presence of fluorine and methoxy substituents in its aromatic ring system enhances its pharmacological profile, making it a promising candidate for further exploration in drug discovery.
The molecular structure of 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine consists of a benzene ring substituted with fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and an azetidine ring connected to a methyl group. This unique arrangement contributes to its distinct chemical properties and reactivity, which are critical for its potential applications in synthetic chemistry and biological assays.
In recent years, there has been growing interest in azetidine derivatives due to their ability to modulate various biological pathways. The fluorine atoms in the aromatic ring not only enhance lipophilicity but also improve metabolic stability, which are key factors in drug design. Additionally, the methoxy group introduces a polar moiety that can interact with biological targets, potentially increasing binding affinity and selectivity.
Current research in the field of medicinal chemistry has highlighted the therapeutic potential of 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine in several areas. One notable area is its application as a scaffold for developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. The azetidine ring in this compound can serve as a hinge-binding motif, allowing it to interact with the active site of kinases. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, suggesting its potential as a lead compound for further optimization.
Another area of interest is the use of 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine in the development of antimicrobial agents. The structural features of this compound make it a good candidate for disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to bacterial targets, providing insights into its mechanism of action. These studies have identified several analogs that show enhanced activity against multidrug-resistant bacteria, highlighting the importance of 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine as a starting point for novel antimicrobial therapies.
The synthesis of 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. One common approach involves the reaction of 2,6-difluoro-4-methoxybenzyl halides with azetidinone derivatives under palladium-catalyzed conditions. This method leverages cross-coupling reactions to form the desired carbon-carbon bonds efficiently. Additionally, recent innovations in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce environmental impact.
The pharmacokinetic properties of 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine are also an important consideration in drug development. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability in preclinical models. The fluorine atoms contribute to its resistance against oxidative degradation, while the methoxy group enhances solubility in aqueous environments. These properties make it an attractive candidate for further development into an oral therapeutic agent.
Future research directions for 3-(2,6-difluoro-4-methoxyphenyl)methylazetidine include exploring its potential in treating neurological disorders. The ability of azetidine derivatives to cross the blood-brain barrier suggests that they may be effective against central nervous system (CNS) diseases. Preliminary data indicate that analogs of this compound show promise in animal models of neurodegeneration, indicating their potential as neuroprotective agents.
In conclusion,3-(2,6-difluoro-4-methoxyphenyl)methylazetidine (CAS No. 2229431-84-7) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it suitable for applications in kinase inhibition, antimicrobial therapy, and possibly neurological disorders. As research continues to uncover new therapeutic applications for azetidine derivatives,3-(2,6-difluoro-4-methoxyphenyl)methylazetidine is poised to play a crucial role in the development of next-generation drugs.
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